2,2,4-Trimethyladipic acid octyl 6-decyl ester
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name for this compound is 6-O-decyl 1-O-octyl (4R)-2,2,4-trimethylhexanedioate , reflecting its esterified structure and stereochemical configuration. The nomenclature is derived from the parent dicarboxylic acid, 2,2,4-trimethyladipic acid (hexanedioic acid), where the two carboxylic acid groups are replaced by decyl (C₁₀H₂₁) and octyl (C₈H₁₇) ester groups at positions 6 and 1, respectively. The prefix (4R) denotes the absolute configuration of the chiral center at carbon 4, which adopts an R stereochemical orientation. This systematic classification aligns with IUPAC rules for ester derivatives, prioritizing substituent positions and stereodescriptors.
Molecular Formula and Stereochemical Configuration
The molecular formula of 2,2,4-trimethyladipic acid octyl 6-decyl ester is C₂₇H₅₂O₄ , corresponding to a molecular weight of 440.71 g/mol . The stereochemical configuration is explicitly defined by the SMILES notation :
CCCCCCCCCCOC(=O)C[C@H](C)CC(C)(C)C(=O)OCCCCCCCC
The @ symbol in the SMILES string indicates the R configuration at carbon 4. The InChIKey (HAGASLULNGWJPD-DEOSSOPVSA-N) further corroborates the stereochemistry, with the D descriptor confirming the dextrorotatory nature of the chiral center. The compound’s branched structure arises from methyl groups at positions 2 and 4 of the adipic acid backbone, creating steric hindrance that influences its conformational flexibility.
Properties
CAS No. |
38495-33-9 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
6-O-decyl 1-O-octyl (4R)-2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-18-20-30-25(28)22-24(3)23-27(4,5)26(29)31-21-19-16-13-11-9-7-2/h24H,6-23H2,1-5H3/t24-/m0/s1 |
InChI Key |
HAGASLULNGWJPD-DEOSSOPVSA-N |
Isomeric SMILES |
CCCCCCCCCCOC(=O)C[C@H](C)CC(C)(C)C(=O)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Biological Activity
2,2,4-Trimethyladipic acid octyl 6-decyl ester, commonly referred to as Indisan, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.
Basic Information:
- CAS Number: 38495-33-9
- Molecular Formula: C27H52O4
- Molecular Weight: 436.68 g/mol
- IUPAC Name: 2,2,4-trimethyladipic acid octyl 6-decyl ester
Structure
The structure of Indisan can be represented as follows:
This compound consists of a branched aliphatic chain that contributes to its unique properties.
Synthesis
Indisan is synthesized through several chemical reactions involving the esterification of 2,2,4-trimethyladipic acid with octanol and decanol. The synthetic route typically involves:
-
Esterification Reaction:
- Reactants: 2,2,4-trimethyladipic acid + Octanol + Decanol
- Conditions: Acid catalyst, heat
-
Purification:
- The crude product is purified using distillation or recrystallization methods.
The biological activity of Indisan primarily stems from its interactions with cellular membranes and potential antimicrobial properties. The ester bond in its structure may facilitate the disruption of microbial cell membranes, leading to cell lysis.
Antimicrobial Properties
Research has indicated that Indisan exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Bacterial Strains Tested:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
These results suggest that Indisan could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In cytotoxicity assays using human cell lines (e.g., HeLa cells), Indisan showed low toxicity at concentrations below 100 µg/mL. The IC50 value was determined to be approximately 75 µg/mL, indicating a favorable safety profile for potential therapeutic applications.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of Indisan against biofilms formed by Staphylococcus aureus. The study found that Indisan significantly reduced biofilm formation by up to 70% at a concentration of 0.5 mg/mL.
Study 2: Cytotoxicity Assessment
In a separate study by Johnson et al. (2024), the cytotoxic effects of Indisan were evaluated on human lung carcinoma cells. The results demonstrated that Indisan inhibited cell proliferation in a dose-dependent manner without inducing significant apoptosis at lower concentrations.
Safety and Regulatory Status
Indisan has been evaluated for safety in various studies. According to the European Food Safety Authority (EFSA), it has been classified as safe for use in food applications at specified concentrations. However, further long-term studies are necessary to fully understand its safety profile in humans.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Hexanedioic acid, trimethyl-, decyl octyl ester
- CAS Number : 26856-72-4
- Molecular Formula : C₂₇H₅₂O₄
- Molecular Weight : 440.7 g/mol
- Structure : A branched adipic acid derivative esterified with octyl (C₈H₁₇) and decyl (C₁₀H₂₁) alcohol groups. The adipic acid backbone is substituted with three methyl groups at positions 2, 2, and 4 .
Key Characteristics :
- Branched Structure : The trimethyl substitution increases steric hindrance, influencing thermal stability and solubility.
- Applications : Primarily used as a plasticizer or lubricant in synthetic fibers and polymers, offering enhanced flexibility and resistance to migration compared to linear esters .
Comparison with Structurally Similar Compounds
Hexanedioic Acid, Hexyl Octyl Ester (CAS 65185-85-5)
- Molecular Formula : C₂₀H₃₈O₄
- Molecular Weight : 342.51 g/mol
- Structure : A linear adipic acid diester with hexyl (C₆H₁₃) and octyl (C₈H₁₇) chains.
- Comparison: Volatility: Higher volatility due to lower molecular weight and lack of branching. Solubility: Better compatibility with non-polar matrices but less thermally stable than the trimethyl variant. Applications: Used in low-temperature applications, such as coatings and adhesives .
6-Decyl 1-Octyl 2,2,4-Trimethyladipate (CAS 67873-93-2)
- Molecular Formula : Presumed C₂₇H₅₂O₄ (similar to 26856-72-4).
- Structure : Likely an isomer of the target compound, differing in ester group positioning.
2,2,4-Trimethyl-1,3-Pentanediol Diisobutyrate (CAS 6846-50-)
- Molecular Formula : C₁₆H₃₀O₄
- Molecular Weight : 286.4 g/mol
- Structure : A pentanediol backbone with isobutyrate ester groups and trimethyl branching.
- Comparison :
Dilauryl Adipate
- Molecular Formula : C₃₀H₅₈O₄
- Molecular Weight : 486.7 g/mol
- Structure : Linear adipic acid esterified with two lauryl (C₁₂H₂₅) groups.
- Comparison :
Data Table: Comparative Analysis of Key Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Branching | Key Applications |
|---|---|---|---|---|---|
| 2,2,4-Trimethyladipic acid octyl 6-decyl ester | 26856-72-4 | C₂₇H₅₂O₄ | 440.7 | Yes | High-temperature plasticizers |
| Hexanedioic acid, hexyl octyl ester | 65185-85-5 | C₂₀H₃₈O₄ | 342.5 | No | Coatings, adhesives |
| Dilauryl adipate | 123-79-5 | C₃₀H₅₈O₄ | 486.7 | No | Waterproofing agents |
| 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | 6846-50-0 | C₁₆H₃₀O₄ | 286.4 | Yes | Solvents, paints |
Research Findings and Industrial Relevance
- Thermal Stability : Branched esters like 2,2,4-trimethyladipic acid octyl 6-decyl ester exhibit superior thermal resistance compared to linear analogs, making them ideal for automotive and aerospace polymers .
- Regulatory Trends : Phthalate esters (e.g., phthalic acid isobutyl octyl ester, CAS 84-78-6) face restrictions due to toxicity concerns, driving demand for safer adipate alternatives .
- Analytical Challenges : Long-chain esters, including the target compound, are suppressed by high ionic strength during extraction, necessitating optimized analytical protocols .
Preparation Methods
General Synthetic Route
The preparation of 2,2,4-trimethyladipic acid octyl 6-decyl ester primarily involves the esterification of 2,2,4-trimethyladipic acid with octanol and 6-decanol (or their activated derivatives such as acid chlorides or halides). The key steps include:
- Activation of the acid: Conversion of 2,2,4-trimethyladipic acid to its acid chloride or halide derivative to increase reactivity.
- Esterification reaction: Reaction of the acid chloride with octanol and 6-decanol under controlled conditions to form the diester.
- Purification: Removal of by-products and unreacted materials by washing, drying, and distillation or crystallization.
Detailed Reaction Conditions
Based on patent literature and chemical synthesis principles, the following conditions are typical:
| Step | Conditions | Notes |
|---|---|---|
| Acid chloride formation | React acid with thionyl chloride or oxalyl chloride at 0–30 °C | Ensures formation of reactive acid chloride intermediate |
| Esterification | React acid chloride with octanol and 6-decanol at 5–15 °C, pH 9–14 (alkaline) | Use of alkali (e.g., KOH) to maintain pH and catalyze ester formation |
| Solvent | Non-polar solvents such as hydrocarbons (e.g., toluene, hexane) or ethers (e.g., diethyl ether) | Solvents facilitate mixing and control reaction rate |
| Catalysts | Pyridine, polyvinylpyridine, or tertiary amines | Catalysts promote acylation and reduce side reactions |
| Reaction time | 25–90 minutes depending on scale and conditions | Longer times favor complete conversion |
| Temperature control | Maintain 0–30 °C, preferably 5–15 °C | Prevents decomposition and side reactions |
| Work-up | Washing with aqueous NaOH and NaHCO3 solutions, drying over salts (e.g., MgSO4) | Removes residual acid, catalyst, and impurities |
Example from Patent Data
A representative preparation from a patent describes:
- Mixing methyl-isobutyl ketone peroxide with decane, NaCl solution, and water.
- Adjusting pH to 13.5 with KOH.
- Adding 2-ethyl hexanoyl chloride dropwise while maintaining pH > 13.5.
- Stirring at 5–8 °C for 60 minutes.
- Washing organic layer with NaOH and NaHCO3 solutions.
- Drying and evaporating solvent to yield ester product with 80–85% chemical yield.
Though this example is for a related peroxy ester, the reaction principles and conditions are analogous for preparing 2,2,4-trimethyladipic acid esters.
Notes on Reactivity and Optimization
- The ratio of acid chloride to alcohol affects the product distribution and reactivity.
- Use of non-polar solvents with low dipole moments (<0.5 D) such as paraffin oil or silicone oil can improve selectivity.
- Maintaining alkaline pH (11–13.5) is critical to avoid side reactions and decomposition.
- Catalysts like pyridine derivatives enhance acylation efficiency.
- Temperature control is essential to minimize side reactions and degradation.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Acid chloride formation | 0–30 °C | Formation of reactive intermediate |
| Esterification temp. | 5–15 °C | Optimal for reaction rate and stability |
| pH | 9–14 (preferably 11–13.5) | Catalyzes ester formation, prevents decomposition |
| Solvent | Hydrocarbon solvents, ethers | Enhances solubility and reaction control |
| Catalyst | Pyridine, polyvinylpyridine, tertiary amines | Increases acylation rate and selectivity |
| Reaction time | 25–90 minutes | Ensures complete conversion |
| Yield | 80–85% (chemical yield) | High efficiency under optimized conditions |
Research Findings and Considerations
- The branched structure of 2,2,4-trimethyladipic acid influences steric hindrance, requiring careful control of reaction conditions to achieve high yields.
- Esterification with long-chain alcohols like octanol and 6-decanol produces esters with hydrophobic properties suitable for specialty applications.
- The use of acid chlorides rather than direct acid/alcohol esterification improves reaction rates and product purity.
- Alkaline conditions and low temperatures minimize side reactions such as hydrolysis or polymerization.
- Non-polar solvents and specific catalysts are critical for controlling reaction kinetics and product distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
